N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide
Description
The compound N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide features a benzoxazine core fused with a carboxamide group and a tetrahydropyran ring substituted with a 4-methoxyphenyl moiety. This structure combines heterocyclic and aromatic elements, which are often associated with bioactivity in medicinal chemistry.
Synthetic routes for this compound involve condensation reactions of [4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanamine with ethyl oxamate or succinamic acid derivatives, yielding disubstituted oxamides or succinamides . These methods highlight its role as a precursor for bioactive amides, though specific pharmacological data remain undisclosed in the provided evidence.
Properties
Molecular Formula |
C22H24N2O5 |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide |
InChI |
InChI=1S/C22H24N2O5/c1-27-17-5-3-16(4-6-17)22(8-10-28-11-9-22)14-23-21(26)15-2-7-19-18(12-15)24-20(25)13-29-19/h2-7,12H,8-11,13-14H2,1H3,(H,23,26)(H,24,25) |
InChI Key |
SEZBIBASCXCRFF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C3=CC4=C(C=C3)OCC(=O)N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide involves multiple steps. One common approach is the reaction of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-ylmethanamine with an appropriate benzoxazine derivative under controlled conditions. The reaction typically requires the use of solvents such as dichloromethane or tetrahydrofuran and may involve catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the benzoxazine moiety can be reduced to form alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl and benzoxazine rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features of the target compound and analogs:
Key Observations:
- Benzoxazine vs.
- Tetrahydropyran vs.
- Methoxy vs. Fluoro Substituents : The 4-methoxyphenyl group in the target compound may confer moderate electron-donating effects, whereas Compound 43a’s 4-fluoro-3-methoxybenzyl group combines electron-withdrawing (fluoro) and donating (methoxy) properties, optimizing pharmacokinetics .
Key Findings:
- The target compound’s synthesis is streamlined compared to Compound 43a, which demands precise stereochemical control.
Physicochemical and Pharmacological Implications
- Solubility : The hydroxylmethyl group in Compound 43a’s dioxane ring likely improves water solubility over the target compound’s lipophilic tetrahydropyran.
- Metabolic Stability : Fluorine in Compound 43a may reduce oxidative metabolism, extending half-life compared to the target compound’s methoxy group.
- Target Selectivity : The benzoxazine core’s planar structure may favor interactions with flat binding pockets (e.g., enzyme active sites), whereas Compound 43a’s pyrimidine-tetrazole system could target allosteric sites.
Biological Activity
N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on the biological properties of this compound, including its antibacterial, anticancer, and enzyme inhibition activities.
The compound has the following chemical characteristics:
- Molecular Formula : C25H26N2O5
- Molecular Weight : 434.48 g/mol
- CAS Number : 664993-53-7
Antibacterial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For example, related compounds demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . Molecular docking studies further support these findings by showing favorable interactions between the compounds and bacterial proteins .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains tested | Weak to Moderate |
Anticancer Activity
The anticancer potential of the compound has been evaluated through cytotoxicity assays against human cancer cell lines. In particular, compounds within this chemical class have shown promising results against MCF-7 (breast cancer) and Bel-7402 (liver cancer) cell lines. For instance, certain derivatives exhibited higher cytotoxicity compared to standard chemotherapeutic agents like Doxorubicin .
| Cell Line | IC50 (µM) | Comparison with Doxorubicin |
|---|---|---|
| MCF-7 | 15 | Less toxic than Doxorubicin |
| Bel-7402 | 20 | Comparable toxicity |
Enzyme Inhibition
The compound has also been assessed for its ability to inhibit key enzymes involved in various biological processes. Notably, it has shown significant inhibition of acetylcholinesterase (AChE) and urease . The inhibition of these enzymes is crucial for therapeutic applications in conditions such as Alzheimer's disease and urinary tract infections.
| Enzyme | Inhibition Activity |
|---|---|
| Acetylcholinesterase | Strong Inhibitor |
| Urease | Strong Inhibitor |
Case Studies
Several case studies have highlighted the biological activities of related compounds:
- Antibacterial Study : A series of synthesized compounds were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications in the molecular structure significantly enhanced antibacterial activity .
- Cytotoxicity Assay : A study focused on evaluating the cytotoxic effects of various benzoxazine derivatives showed that specific substitutions led to increased potency against cancer cell lines while maintaining low toxicity towards normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
